Molecular weight and formula of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride
Executive Summary This technical guide provides a comprehensive analysis of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride (CAS: 1052525-13-9), a secondary amine building block frequently utilized in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride (CAS: 1052525-13-9), a secondary amine building block frequently utilized in medicinal chemistry. It serves as a critical scaffold for synthesizing ligands targeting monoamine transporters (SERT/NET) and sigma receptors due to its "privileged" phenoxyethylamine pharmacophore.
This document details the compound's physicochemical properties, structural validation, robust synthetic protocols, and analytical fingerprints, ensuring reproducibility and accuracy in experimental applications.
Part 1: Physicochemical Characterization
The precise molecular weight and formula are derived from the specific stoichiometry of the hydrochloride salt. Note that the "ethylamine" nomenclature in this context refers to an N-ethyl substitution on the ethanamine chain, structurally identified as 2-(4-bromophenoxy)-N-ethylethanamine hydrochloride .
The following diagram illustrates the connectivity of the molecule, highlighting the ether linkage and the secondary amine salt.
Figure 1: Structural connectivity of [2-(4-Bromophenoxy)ethyl]ethylamine HCl showing the para-bromo substitution and secondary amine salt core.
Part 2: Synthetic Methodology
To ensure high purity and yield, a two-step "Linker-Amination" strategy is recommended over direct alkylation of the amine, which often leads to poly-alkylation byproducts.
Reaction Scheme Overview
Etherification: 4-Bromophenol is alkylated with excess 1,2-dibromoethane to form the bromoethoxy intermediate.
Amination: Nucleophilic substitution with ethylamine yields the secondary amine.
Salt Formation: Precipitation with anhydrous HCl.
Detailed Protocol
Step 1: Synthesis of 1-Bromo-4-(2-bromoethoxy)benzene
An In-depth Technical Guide to [2-(4-Bromophenoxy)ethyl]ethylamine Hydrochloride: Synthesis, Properties, and Potential Applications in Drug Discovery
Introduction In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel small molecules with potential therapeutic applications remain a cornerstone of innovation. Among the myriad of pri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel small molecules with potential therapeutic applications remain a cornerstone of innovation. Among the myriad of privileged scaffolds, the phenoxy ethylamine moiety has garnered significant interest due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of a specific derivative, [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride.
This document is intended for researchers, scientists, and professionals in the field of drug development. It will detail the key chemical identifiers, physicochemical properties, a robust synthetic route, and explore the potential biological significance of this compound, drawing insights from the broader class of phenoxy ethylamine and 2-phenethylamine derivatives. The inclusion of a bromine atom on the phenyl ring offers a valuable synthetic handle for further structural modifications through various cross-coupling reactions, enhancing its utility as a versatile building block in the synthesis of more complex molecular architectures.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's chemical identity and physical characteristics is fundamental for its application in research and development. The key identifiers and properties for [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride are summarized below.
Soluble in water and polar organic solvents (predicted for hydrochloride salt)
N/A
Synthesis of [2-(4-Bromophenoxy)ethyl]ethylamine Hydrochloride
The synthesis of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride can be efficiently achieved through a multi-step process. The cornerstone of this synthesis is the Williamson ether synthesis, a classic and reliable method for the formation of ether linkages.[2] This is followed by the conversion of a hydroxyl group to a suitable leaving group and subsequent nucleophilic substitution with ethylamine.
Overall Synthetic Scheme
Caption: Overall synthetic workflow for [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride.
Experimental Protocol
Step 1: Synthesis of 2-(4-Bromophenoxy)ethanol
This step employs the Williamson ether synthesis to couple 4-bromophenol with 2-chloroethanol. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the electrophilic carbon of 2-chloroethanol.[3]
Materials:
4-Bromophenol
2-Chloroethanol
Potassium carbonate (K₂CO₃), anhydrous
Acetone, anhydrous
Procedure:
To a stirred suspension of 4-bromophenol and anhydrous potassium carbonate in anhydrous acetone, add 2-chloroethanol dropwise at room temperature.
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude 2-(4-bromophenoxy)ethanol by flash column chromatography on silica gel.
Step 2: Synthesis of 2-(4-Bromophenoxy)ethyl Methanesulfonate
The hydroxyl group of 2-(4-bromophenoxy)ethanol is a poor leaving group. Therefore, it is converted to a methanesulfonate (mesylate) ester, which is an excellent leaving group for the subsequent nucleophilic substitution.[4]
Materials:
2-(4-Bromophenoxy)ethanol
Methanesulfonyl chloride (MsCl)
Triethylamine (TEA)
Dichloromethane (DCM), anhydrous
Procedure:
Dissolve 2-(4-bromophenoxy)ethanol in anhydrous dichloromethane and cool the solution in an ice bath.
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(4-bromophenoxy)ethyl methanesulfonate. This intermediate is often used in the next step without further purification.
Step 3: Synthesis of [2-(4-Bromophenoxy)ethyl]ethylamine (Free Base)
The mesylate intermediate readily undergoes an Sₙ2 reaction with ethylamine, where the amine acts as the nucleophile, displacing the mesylate group.
Materials:
2-(4-Bromophenoxy)ethyl methanesulfonate
Ethylamine solution (e.g., in THF or as a neat liquid)
Tetrahydrofuran (THF), anhydrous
Procedure:
Dissolve 2-(4-bromophenoxy)ethyl methanesulfonate in anhydrous tetrahydrofuran.
Add an excess of ethylamine solution to the reaction mixture at room temperature.
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
Remove the solvent under reduced pressure.
Perform an aqueous workup to remove any remaining salts and excess ethylamine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the free base of [2-(4-bromophenoxy)ethyl]ethylamine.
Step 4: Formation of the Hydrochloride Salt
The final step involves the protonation of the basic ethylamine moiety with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.
Materials:
[2-(4-Bromophenoxy)ethyl]ethylamine (free base)
Hydrochloric acid solution (e.g., 2M in diethyl ether)
Diethyl ether, anhydrous
Procedure:
Dissolve the crude free base in anhydrous diethyl ether.
Slowly add a solution of hydrochloric acid in diethyl ether with stirring.
The hydrochloride salt will precipitate out of the solution.
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride.
Potential Applications in Drug Discovery and Research
While specific biological activity data for [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride is not extensively reported in the public domain, the structural motifs present in the molecule suggest several promising avenues for investigation. The broader classes of phenoxy ethylamine and 2-phenethylamine derivatives are known to interact with a variety of biological targets.
Serotonin Receptor Modulation
The 2-phenethylamine scaffold is a well-known pharmacophore for serotonin (5-HT) receptors.[5] Various substitutions on the phenyl ring and the amine can modulate the affinity and selectivity for different 5-HT receptor subtypes. For instance, certain phenethylamine derivatives are known to have high affinity for the 5-HT₂A receptor, which is implicated in various neuropsychiatric disorders.[6] The 4-bromo substitution on the phenyl ring of the title compound could influence its binding to serotonin receptors, making it a candidate for screening in assays related to depression, anxiety, and other central nervous system disorders.
Anticancer Potential
Recent studies have explored the anticancer properties of various phenoxy-containing compounds. For example, novel phenoxychalcones have demonstrated cytotoxic activity against human breast cancer cell lines.[7] Additionally, other research has focused on the synthesis and biological evaluation of new 1,3,4-oxadiazole derivatives with a phenoxy moiety as potential anticancer agents.[8] The presence of the 4-bromophenoxy group in [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride provides a structural basis for investigating its potential as an anticancer agent. The bromine atom also allows for further derivatization to explore structure-activity relationships.
A Versatile Building Block
The dual functionality of the parent structure, a reactive bromine atom on the aromatic ring and a secondary amine, makes [2-(4-Bromophenoxy)ethyl]ethylamine a valuable intermediate for the synthesis of more complex molecules. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The secondary amine can be further functionalized through acylation, alkylation, or sulfonylation to generate a library of compounds for high-throughput screening.
Caption: Potential research applications stemming from the core structure.
Conclusion
[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride is a compound of significant interest for researchers in drug discovery and organic synthesis. This guide has provided its key chemical identifiers, a detailed and logical synthetic protocol, and a well-grounded rationale for its potential applications. The presence of the phenoxy ethylamine scaffold, combined with a strategically placed bromine atom, positions this molecule as a promising candidate for biological screening and as a versatile building block for the creation of novel chemical entities. Further investigation into its pharmacological profile is warranted to fully elucidate its therapeutic potential.
Wang, S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics, 30(2), 176-184.
Google Patents. WO 2013/116075 A1.
Organic Syntheses. (S)-Ethyl 3-(4-bromophenyl)butanoate. Available from: [Link]
PubChemLite. [2-(4-bromophenoxy)ethyl]dimethylamine. Available from: [Link]
PubChemLite. [2-(4-bromophenyl)ethyl]dimethylamine. Available from: [Link]
Pachal, I., & Patel, A. (2018). Synthesis and biological evaluation of new 1,3,4-oxadiazole derivatives as anticancer agent. Organic Chemistry: Current Research, 7(2).
Caliendo, G., et al. (2005). Derivatives as 5HT(1A) receptor ligands - Past and present. Current Medicinal Chemistry, 12(8), 859-885.
Glennon, R. A., et al. (1984). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 27(1), 41-45.
Greshock, T. J., et al. (2008). Synthesis and biological evaluation of novel oxophenylarcyriaflavins as potential anticancer agents. Bioorganic & Medicinal Chemistry, 16(12), 6433-6444.
ACNP. Serotonin Receptor Subtypes and Ligands. Available from: [Link]
Kim, Y., et al. (2001). Serotonin Receptor and Transporter Ligands – Current Status. Current Topics in Medicinal Chemistry, 1(4), 271-302.
El-Sayed, N. N. E., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports, 11(1), 23838.
PrepChem.com. Synthesis of 2-[2-(4-chlorophenyl)ethoxy]ethyl methanesulfonate. Available from: [Link]
Dymek, M., et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
Venkatesan, K., et al. (2022). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents.
Iovenitti, G., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 706.
Wikipedia. Ethyl methanesulfonate. Available from: [Link]
El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 999.
Google Patents. CN102603622B.
Ataman Kimya. N-ETHYLETHANAMINE. Available from: [Link]
Google Patents. WO2009056993A2.
ResearchGate. Facile synthesis of 2-ethynylbenzyl methanesulfonates 4. Available from: [Link]
NIST WebBook. Ethanamine, N-ethyl-. Available from: [Link]
US EPA. Ethanamine, N-ethyl-N-hydroxy-. Available from: [Link]
BindingDB. 2-amino-4-oxo-5-thiazolylidene)methyl]-4-bromophenoxy]acetic acid ethyl ester::MLS001210952. Available from: [Link]
The Synthetic Heart of Innovation: A Technical Guide to the Applications of [2-(4-Bromophenoxy)ethyl]ethylamine Hydrochloride
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Chemical Scaffold In the landscape of medicinal chemistry and drug discovery, the identification an...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification and utilization of privileged structures—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient therapeutic development. The phenoxyethylamine moiety is one such scaffold, recognized for its presence in a wide array of bioactive compounds.[1] This guide focuses on a specific, functionalized derivative, [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride, a compound poised as a valuable intermediate for chemical synthesis and a potential precursor to novel therapeutics. While direct pharmacological data on this specific hydrochloride salt is limited, its structural components—a phenoxyethylamine core and a bromine-substituted phenyl ring—offer significant insights into its potential applications. This document serves as a technical exploration of its synthesis, chemical properties, and, most importantly, its prospective utility in the development of new chemical entities.
Chemical Identity and Properties
[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride is a solid organic compound with the chemical formula C₁₀H₁₄BrNO·HCl and a molecular weight of 280.59 g/mol . The presence of the hydrochloride salt enhances its solubility in aqueous media, a desirable property for many biological and chemical applications.[2] The key structural features—the ether linkage, the primary amine, and the bromo-functionalized aromatic ring—each contribute to its chemical reactivity and potential for further molecular elaboration.
Property
Value
Reference
CAS Number
1052525-13-9
Molecular Formula
C₁₀H₁₄BrNO·HCl
Molecular Weight
280.59 g/mol
Physical Form
Solid
Storage Temperature
Room Temperature
Synthetic Pathways: Building the Core Structure
The synthesis of β-aryloxyethylamines, such as the parent amine of our target compound, can be achieved through several established organic chemistry methodologies. A common approach involves the nucleophilic substitution of a haloalkane with a phenoxide.
Proposed Synthesis of [2-(4-Bromophenoxy)ethyl]ethylamine
A plausible and efficient route to synthesize the free base, [2-(4-Bromophenoxy)ethyl]ethylamine, would involve the Williamson ether synthesis, followed by a Gabriel synthesis or a related method to introduce the amine functionality.
Step 1: Williamson Ether Synthesis
This step involves the reaction of 4-bromophenol with a protected 2-haloethanol, such as 2-bromoethanol, in the presence of a base to form the ether linkage.
Step 2: Introduction of the Amine
The resulting bromo-functionalized ether can then be converted to the corresponding amine. A common method is the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate to avoid over-alkylation. Subsequent hydrolysis or hydrazinolysis cleaves the phthalimide group to yield the primary amine.
Step 3: Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid in an appropriate solvent (e.g., diethyl ether, isopropanol) to precipitate the hydrochloride salt, enhancing its stability and handling properties.
Figure 2: Synthetic utility of the bromo-substituent in cross-coupling reactions.
The Primary Amine: A Nucleophile for Further Functionalization
The primary amine group is a potent nucleophile and can readily undergo a variety of chemical transformations, including:
Amide Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides. This is a common strategy for linking the phenoxyethylamine scaffold to other molecular fragments.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This allows for the introduction of various alkyl or aryl substituents on the nitrogen atom.
Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides, another important functional group in medicinal chemistry.
Potential Therapeutic Areas of Investigation
Based on the known biological activities of related phenoxyethylamine and bromophenylethylamine derivatives, several therapeutic areas warrant investigation for compounds derived from [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride:
Oncology: The bromo-phenyl group is present in some anticancer agents. For instance, certain 2-(4-bromobenzyl) tethered pyrimidine derivatives have shown promise as dual topoisomerase-I/II inhibitors.
[3]* Neurological and Psychiatric Disorders: As previously mentioned, the phenoxyethylamine scaffold is a key component of ligands for dopamine and serotonin receptors, making this a promising area for the development of novel antipsychotics, antidepressants, or anxiolytics.
[1][4]* Cardiovascular Diseases: The interaction of phenoxyethylamine derivatives with adrenergic receptors suggests potential applications in the treatment of hypertension or other cardiovascular ailments.
[5][6]
Experimental Protocols
The following are generalized protocols for common reactions involving a primary amine and an aryl bromide, which are central to the utility of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride.
Protocol 1: General Procedure for Amide Coupling
Dissolution: Dissolve [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF).
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.5 eq), to neutralize the hydrochloride salt and the acid formed during the reaction.
Coupling Agent: Add a coupling agent, such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each), to the reaction mixture.
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Cross-Coupling
Reaction Setup: To a reaction vessel, add [2-(4-Bromophenoxy)ethyl]ethylamine (from the hydrochloride salt, 1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Wash with water and brine.
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion: A Building Block with Significant Potential
[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride represents a valuable and versatile building block for synthetic and medicinal chemists. While direct applications of the compound itself are not extensively documented, its constituent parts—the privileged phenoxyethylamine scaffold and the synthetically malleable bromo-phenyl group—provide a clear roadmap for its utility. By leveraging established synthetic methodologies, researchers can utilize this compound as a starting point for the creation of diverse chemical libraries aimed at discovering novel therapeutics for a wide range of diseases, from cancer to neurological disorders. The strategic combination of a biologically relevant core with a versatile chemical handle makes [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride a compound of significant interest for the future of drug development.
References
[1]Phenoxyethylamine - Grokipedia. (n.d.). Retrieved from
[2-(4-bromophenoxy)ethyl]ethylamine hydrochloride | 1052525-13-9 - Sigma-Aldrich. (n.d.). Retrieved from
[5][Noradrenaline-antagonistic effects of some phenylethylamine and phenoxyethylamine derivatives] - PubMed. (n.d.). Retrieved from
[4]Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC. (n.d.). Retrieved from
[6]1-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride (F45). - ResearchGate. (n.d.). Retrieved from
[2]2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride - Vulcanchem. (n.d.). Retrieved from
[3]2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[5][7]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Publishing. (n.d.). Retrieved from
Application Notes and Protocols for Nucleophilic Substitution with [2-(4-Bromophenoxy)ethyl]ethylamine HCl
Introduction: Unlocking the Synthetic Potential of a Versatile Scaffolding Molecule [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride is a bifunctional organic molecule that presents a valuable scaffold for the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Synthetic Potential of a Versatile Scaffolding Molecule
[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride is a bifunctional organic molecule that presents a valuable scaffold for the synthesis of a diverse array of more complex chemical entities. Its structure incorporates a reactive aryl bromide, a flexible ethylamine side chain, and an ether linkage, offering multiple points for chemical modification. The primary focus of these application notes will be on the nucleophilic substitution reactions at the C-Br bond of the aromatic ring, a key transformation for building molecular complexity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic endeavors. We will delve into the mechanistic underpinnings of the relevant reactions, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for successful outcomes.
Scientific Foundation: Navigating the Landscape of Aromatic Nucleophilic Substitution
The substitution of the bromine atom on the electron-rich phenoxy ring of our target molecule does not readily occur through a classical SNAr (addition-elimination) mechanism, as the ring lacks strong electron-withdrawing groups in positions ortho or para to the leaving group.[1][2][3][4] Therefore, transition metal-catalyzed cross-coupling reactions are the methods of choice for effecting nucleophilic substitution on this type of aryl bromide. The two most prominent and effective strategies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[5][6][7][8]
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Workhorse
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its mild reaction conditions and broad substrate scope.[2][6][9] The catalytic cycle, depicted below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to furnish the desired C-N bond and regenerate the active Pd(0) catalyst.[6][9]
Buchwald-Hartwig Amination Catalytic Cycle.
The choice of ligand is paramount for a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and reductive elimination steps.[10][11] The base plays a crucial role in deprotonating the amine nucleophile, and its strength must be carefully considered to avoid side reactions.
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds with aryl halides, utilizing a copper catalyst.[5][8] While traditionally requiring harsh conditions, modern protocols with the use of ligands have made this reaction significantly milder and more versatile.[5][12] The mechanism is believed to involve the formation of a copper(I)-nucleophile complex, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[5]
Welcome to the Technical Support Center. You are likely working with [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride , a bifunctional building block often used in linker chemistry or as a scaffold for GPCR ligands.[1][2]
The core challenge with this molecule is a polarity mismatch : the 4-bromophenoxy tail is highly lipophilic (hydrophobic), while the ethylamine hydrochloride head is ionic (hydrophilic).[1] This duality causes specific solubility issues depending on whether you are attempting organic synthesis, purification, or biological screening.
This guide addresses the most common "pain points" reported by researchers, providing mechanistic explanations and validated protocols to overcome them.
Part 1: The Mechanistic "Why"
Before troubleshooting, you must understand the physical state of your reagent.
The Problem: You have a hydrochloride salt (
). In the solid state, this forms a crystal lattice held together by strong electrostatic forces.
The Conflict:
Non-polar solvents (DCM, Toluene, Hexane): Cannot overcome the lattice energy.[1][2] The salt will remain a suspension.
Polar Aprotic solvents (DMSO, DMF): Can solvate the ions, breaking the lattice.[1]
Protic solvents (Water, Methanol): Can solvate the ions via hydrogen bonding.[1][2]
Key Insight: If your reaction requires a non-polar solvent (e.g., for an acid chloride coupling or nucleophilic substitution in DCM), you cannot use the salt form directly without modification or additives.[1][2]
Part 2: Troubleshooting Scenarios (Q&A)
Scenario A: Synthesis & Reaction Setup
Q: "I am trying to react this amine with an acid chloride in Dichloromethane (DCM), but the starting material won't dissolve. It’s just floating as a suspension. What do I do?"
A: This is the most common issue.[2] The HCl salt is insoluble in DCM. You have two options depending on your workflow:
Option 1: In-Situ Neutralization (The "Lazy" Method)
If your reaction tolerates base, add a tertiary amine base (Triethylamine or DIPEA) to the reaction mixture.[1]
Mechanism: The base deprotonates the ammonium salt, releasing the free amine (
Protocol: Add 2.5 to 3.0 equivalents of DIPEA (Diisopropylethylamine) to the suspension in DCM. Stir for 15 minutes. The solution should clarify as the free amine dissolves.
Option 2: Desalting / Free-Basing (The "Clean" Method)
If you need precise stoichiometry or are concerned about amine salts interfering, you must convert the HCl salt to the Free Base before the reaction.[1]
Validated Desalting Protocol:
Dissolve: Dissolve the HCl salt in a minimal amount of water (or 1M NaOH if solubility is low).[2]
Basify: Adjust pH to >12 using 1M NaOH (The pKa of the primary amine is ~10; you must exceed this to drive equilibrium).
Extract: Add an equal volume of DCM. The "4-bromophenoxy" tail makes the free base highly lipophilic. It will migrate rapidly into the DCM layer.
Dry: Collect the organic (DCM) layer, dry over anhydrous
, and concentrate
in vacuo.
Result: You will obtain a viscous oil (the Free Base) which is fully soluble in DCM, THF, Toluene, and Ethyl Acetate.[1]
Scenario B: Stock Solutions for Biology
Q: "I need to make a 100 mM stock solution for cellular assays. Can I use DMSO? Is it stable?"
A: Yes, DMSO is the preferred solvent for stock solutions.[2]
Solubility: The HCl salt is highly soluble in DMSO (up to >200 mM is typically achievable).[1]
Stability: The HCl salt is stable in DMSO at -20°C for months.[2]
Warning: Do not use the "Free Base" for long-term storage.[1][2] Free amines oxidize (turn brown) over time.[1][2] Always store the HCl salt and dissolve only when needed.
Scenario C: Purification Issues
Q: "My product is oiling out during recrystallization from Ethanol. How do I fix this?"
A: "Oiling out" occurs when the compound separates as a liquid phase before it crystallizes.[2] This is common with phenoxy-alkyl derivatives due to their flexible linkers.[1][2]
Caption: Decision tree for selecting the correct solvent system based on experimental intent.
Workflow 2: The Desalting Protocol (Free-Basing)
Caption: Step-by-step protocol for converting the insoluble HCl salt into the DCM-soluble free base.
Part 4: Advanced Techniques
Phase Transfer Catalysis (PTC)
If you cannot run an aqueous workup (desalting) and must keep the reaction anhydrous, but need the amine to react in a non-polar solvent (like Toluene), use Phase Transfer Catalysis .[1]
Reagent: Add 5-10 mol% of Tetrabutylammonium bromide (TBAB) or 18-Crown-6 .[1][2]
Mechanism: The catalyst complexes with the chloride counter-ion or the ammonium center, creating a "lipophilic ion pair" that drags the salt into the organic phase, allowing it to react.
References
PubChem. (2025).[1][2][3] 2-Phenoxyethylamine | C8H11NO.[1][2][3][4][5] National Library of Medicine.[2] [Link]
Evans, D. A. (2005).[1][2] pKa's of Nitrogen Acids and Bases. Harvard University. [Link]
Before initiating purification, characterize your crude material to select the correct protocol. Use the decision tree below to identify your specific impurity profile.
Impurity Identification Flowchart
Figure 1: Diagnostic logic for selecting the purification pathway based on visual and spectroscopic evidence.
Module 2: Troubleshooting Guide
Issue 1: Persistent Yellow Discoloration
Diagnosis: Presence of unreacted 4-Bromophenol or its oxidation products (quinones).
The Science: 4-Bromophenol is a weak acid (pKa ~9.3). In the crude hydrochloride salt, it may exist as a neutral molecule trapped in the crystal lattice. Recrystallization alone often fails to remove it because both the phenol and the amine salt are soluble in hot alcohols.
Solution: You must exploit the pKa difference. Switch to Protocol B (Acid-Base Extraction) to convert the phenol into water-soluble sodium phenoxide while keeping the amine in the organic phase.
Issue 2: Sticky or "Gummy" Precipitate
Diagnosis: Inclusion of inorganic salts (NaBr/KBr) or residual reaction solvent (DMF/Toluene) preventing crystal lattice formation.
The Science: Inorganic salts act as nucleation disruptors. If the crude was concentrated directly from a reaction mixture containing salts, the ionic strength is too high for clean crystallization.
Solution:
Trituration: Suspend the gum in anhydrous diethyl ether or hexanes and sonicate. This extracts non-polar impurities and induces crystallization.[1]
Solvent Swap: Dissolve in minimal methanol, filter off the insoluble inorganic salts, then concentrate and recrystallize using Protocol A .
Issue 3: Low Melting Point / Broad Range
Diagnosis: Presence of Bis-alkylated impurity (Secondary/Tertiary amine).
The Science: During synthesis (Williamson ether type), the primary amine product can compete with the starting amine for the alkylating agent, forming (Ar-O-Et)₂NH. This impurity is structurally similar but less polar.
Solution: Recrystallization from Isopropanol (IPA) is highly effective here. The bis-alkylated impurity is generally more soluble in cold IPA than the primary amine HCl salt, allowing it to remain in the mother liquor.
Module 3: Validated Purification Protocols
Protocol A: Recrystallization (The "Fine Filter")
Use this for crude products with >90% purity or after performing Protocol B.
Solvent Selection Data:
Solvent System
Solubility (Hot)
Solubility (Cold)
Suitability
Ethanol (Abs.)
High
High
Poor (Yield loss)
Isopropanol (IPA)
High
Low
Excellent
IPA / Et₂O (1:3)
Moderate
Insoluble
Good (For recovery)
| Water | Very High | High | Poor (Hard to dry) |
Step-by-Step:
Place 5.0 g of crude HCl salt in a 100 mL Erlenmeyer flask.
Add Isopropanol (IPA) slowly while heating to boiling (approx. 82°C). Use the minimum amount required to dissolve the solid (approx. 15–25 mL).
Optional: If the solution is colored, add 0.5 g activated charcoal, boil for 2 mins, and filter hot through Celite.
Remove from heat and allow to cool to room temperature slowly (over 1-2 hours) to form defined crystals.
Cool further in an ice bath (0-4°C) for 30 minutes.
Filter the white crystals and wash with cold diethyl ether (to remove surface impurities).
Dry under vacuum at 40°C.
Protocol B: Acid-Base Extraction (The "Deep Clean")
Use this if the product contains significant 4-Bromophenol (starting material).
Mechanism of Action:
This protocol separates species based on pH-dependent solubility.
Figure 2: Chemical workflow for removing phenolic impurities via pH manipulation.[2]
Step-by-Step:
Suspend the crude solid in Dichloromethane (DCM) or Ethyl Acetate.
Add 1M NaOH solution until the aqueous layer is strongly basic (pH > 12). Shake vigorously.
Separate the layers.[2][3][4] The Organic Layer contains your product (as the free base). The Aqueous Layer contains the 4-bromophenol (as sodium phenoxide).
Crucial Wash: Wash the organic layer twice more with 1M NaOH to ensure all phenol is removed.
Wash the organic layer once with brine, then dry over anhydrous Na₂SO₄.[3][5]
Filter into a clean flask.
Regenerate Salt: While stirring, add 2M HCl in diethyl ether (or bubble HCl gas) until no further precipitate forms.
Filter the white solid.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use column chromatography instead?A: Chromatography is difficult for Hydrochloride salts due to streaking on silica. You must convert it to the free base (using Et3N in the eluent) to run a column. If you do this, use DCM:Methanol:Ammonia (90:9:1) as the mobile phase [1].
Q: My product turned pink after storage. Why?A: Phenoxyethylamines are susceptible to oxidation if residual phenol is present. Store the purified HCl salt in amber vials under Argon at -20°C. The pink color indicates trace quinone formation. Recrystallize from IPA to restore purity.
Q: The yield of Protocol B is low. Where is my product?A: The free base of this amine is somewhat water-soluble. When doing the NaOH extraction, salt out the aqueous layer with NaCl (saturation) to force the amine into the organic phase. Avoid using large volumes of water.[4][6]
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for amine purification and acid-base extraction techniques).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insights into nucleophilic substitution and amine basicity).
BenchChem. (2025).[2][3][5] Application Notes for 2-(4-Bromophenyl)ethanol and derivatives. (General handling of brominated phenoxy/phenyl derivatives).
A Senior Application Scientist's Guide to the Spectroscopic Characterization of [2-(4-Bromophenoxy)ethyl]ethylamine Hydrochloride
This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride. In the absence of publicly available experimental s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride. In the absence of publicly available experimental spectra for this specific compound, this document leverages high-fidelity predictive models to present an anticipated spectral analysis. This guide further contextualizes the NMR data by comparing it with alternative analytical techniques, offering a holistic approach to the structural elucidation and purity assessment of this compound for researchers, scientists, and professionals in drug development.
The Imperative of Comprehensive Characterization
In the realm of pharmaceutical development and chemical research, unambiguous structural confirmation of a molecule is paramount. While techniques like mass spectrometry provide information about the molecular weight, and infrared spectroscopy hints at the functional groups present, only Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed atomic-level map of the molecular structure. For a molecule such as [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride, with its distinct aromatic and aliphatic regions, both ¹H and ¹³C NMR are indispensable tools for confirming its identity and purity.
Predicted ¹H and ¹³C NMR Spectral Analysis
Due to the current unavailability of experimentally acquired NMR spectra for [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride in public databases, the following analysis is based on predicted data generated from advanced computational algorithms. These predictions are grounded in extensive databases of known chemical shifts and coupling constants.
Predicted ¹H-NMR Spectrum
The proton NMR spectrum is anticipated to reveal several key signals corresponding to the different hydrogen environments in the molecule. The hydrochloride form will influence the chemical shifts of protons near the amine group.
Table 1: Predicted ¹H-NMR Data for [2-(4-Bromophenoxy)ethyl]ethylamine Hydrochloride
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~8.3
Broad Singlet
3H
-NH₃⁺
~7.5
Doublet
2H
Ar-H (ortho to Br)
~6.9
Doublet
2H
Ar-H (ortho to O)
~4.2
Triplet
2H
-O-CH₂-
~3.4
Triplet
2H
-CH₂-NH₃⁺
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration.
Interpretation of the ¹H-NMR Spectrum:
The most downfield signal, expected around 8.3 ppm, is attributed to the protons of the ammonium group (-NH₃⁺). This broad singlet is a characteristic feature of amine salts, with the chemical shift being highly dependent on the solvent and concentration due to hydrogen bonding and exchange. The aromatic region is expected to show a classic AA'BB' system, with two doublets. The protons ortho to the bromine atom are deshielded and appear at a lower field (~7.5 ppm) compared to the protons ortho to the oxygen atom (~6.9 ppm). The aliphatic chain exhibits two triplets. The methylene group adjacent to the oxygen atom (-O-CH₂-) is deshielded by the electronegative oxygen and is predicted to resonate around 4.2 ppm. The other methylene group, adjacent to the positively charged nitrogen atom (-CH₂-NH₃⁺), is also deshielded and is expected around 3.4 ppm.
Predicted ¹³C-NMR Spectrum
The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C-NMR Data for [2-(4-Bromophenoxy)ethyl]ethylamine Hydrochloride
Chemical Shift (ppm)
Assignment
~157
Ar-C (C-O)
~133
Ar-C (C-H, ortho to Br)
~117
Ar-C (C-Br)
~116
Ar-C (C-H, ortho to O)
~66
-O-CH₂-
~39
-CH₂-NH₃⁺
Note: Predicted chemical shifts are estimates and may vary.
Interpretation of the ¹³C-NMR Spectrum:
The carbon attached to the oxygen atom in the aromatic ring (C-O) is the most deshielded and is predicted to appear around 157 ppm. The carbon atom bonded to the bromine (C-Br) is expected around 117 ppm. The two different types of aromatic C-H carbons are predicted at approximately 133 ppm and 116 ppm. In the aliphatic region, the carbon of the methylene group attached to the oxygen (-O-CH₂-) is expected around 66 ppm, while the carbon adjacent to the ammonium group (-CH₂-NH₃⁺) is predicted to be at approximately 39 ppm.
Comparison with Alternative Methodologies
While NMR provides the most detailed structural information, a comprehensive characterization relies on a suite of analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent tool for identifying functional groups. For [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride, the IR spectrum would be expected to show:
N-H stretching: A broad band in the region of 3000-2700 cm⁻¹, characteristic of an ammonium salt.[1][2]
C-H stretching: Aromatic and aliphatic C-H stretches would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
C-O-C stretching: A strong band around 1240 cm⁻¹ indicating the aryl-alkyl ether linkage.
C-Br stretching: A band in the lower frequency region, typically around 600-500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this molecule, electron ionization (EI) or electrospray ionization (ESI) could be used. Key observations would include:
Molecular Ion Peak: The mass spectrum would show the molecular ion peak for the free base, C₁₀H₁₄BrNO. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units would be observed.[3][4][5]
Fragmentation: Common fragmentation pathways would involve cleavage of the C-O and C-C bonds in the ethylamine chain.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, Br, O, Cl) in the compound. This technique is crucial for confirming the empirical formula and assessing the purity of the sample, especially for the presence of inorganic salts like the hydrochloride.[6][7][8][9] The experimentally determined percentages should be within ±0.4% of the calculated values for the molecular formula C₁₀H₁₅BrClNO.
Experimental Protocols
The following section details the standard operating procedures for acquiring high-quality NMR spectra.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[10][11][12][13][14]
Weighing the Sample: Accurately weigh approximately 5-10 mg of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR.
Choosing a Solvent: Select a deuterated solvent in which the compound is soluble. For hydrochloride salts, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are common choices.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
Table 3: Typical NMR Acquisition Parameters
Parameter
¹H NMR
¹³C NMR
Pulse Program
zg30
zgpg30
Number of Scans (NS)
16
1024
Spectral Width (SW)
20 ppm
240 ppm
Acquisition Time (AQ)
~2 sec
~1 sec
Relaxation Delay (D1)
2 sec
2 sec
Temperature
298 K
298 K
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR characterization of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride. By integrating this predicted data with the expected outcomes from complementary analytical techniques such as FTIR, mass spectrometry, and elemental analysis, researchers can establish a robust framework for the structural verification and purity assessment of this compound. The provided experimental protocols offer a practical guide for obtaining high-quality data, ensuring the integrity and reliability of scientific findings.
References
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
University of Sheffield. How to make an NMR sample. [Link]
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
University of Rochester. Sample Preparation. [Link]
Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]
Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]
Nanalysis. NMR acquisition parameters and qNMR. [Link]
University of Maryland. NMR data acquisition. [Link]
NMRDB.org. Simulate and predict NMR spectra. [Link]
University of Notre Dame. NMR Parameter Primer. [Link]
The Metabolomics Innovation Centre. CASPRE - 13C NMR Predictor. [Link]
Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]
Cooperative Institute for Research in Environmental Sciences. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]
ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]
Pearson. Describe the 1H NMR spectrum you would expect for each of the following compounds. [Link]
Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
Oregon State University. 13C NMR Chemical Shift. [Link]
Validated HPLC Purity Analysis of [2-(4-Bromophenoxy)ethyl]ethylamine HCl: A Comparative Methodological Guide
Executive Summary & Scientific Context Objective: This guide provides a rigorous, comparative analysis of HPLC methodologies for the purity assessment of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride . It contrasts a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
Objective: This guide provides a rigorous, comparative analysis of HPLC methodologies for the purity assessment of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride . It contrasts a standard generic LC-MS compatible method against an optimized, validated phosphate-buffered protocol designed for high-precision quality control (QC).
The Analytical Challenge:
The target compound features a primary amine (pKa ~9.5) and a lipophilic bromophenoxy moiety .
Silanol Interaction: On standard C18 silica columns, the protonated amine interacts with residual silanols, causing severe peak tailing (
) and poor resolution from impurities.
Impurity Profile: The critical process impurity is typically 4-Bromophenol (starting material), which must be baseline resolved from the main peak.
This guide demonstrates why a low-pH Phosphate Buffer (pH 3.0) method is superior to volatile acid methods (e.g., Formic Acid) for UV-based purity analysis, ensuring compliance with ICH Q2(R1) standards.
Method Comparison: Generic vs. Optimized
We compared two distinct approaches. The Generic Method (A) represents a typical "scouting" run used in early synthetic chemistry. The Optimized Method (B) represents the validated QC standard.
Table 1: Comparative Performance Metrics
Feature
Method A: Generic Acidic (LC-MS Style)
Method B: Optimized Phosphate (QC Style)
Stationary Phase
C18 (Standard End-capped)
C18 (High Carbon Load / Base Deactivated)
Mobile Phase A
0.1% Formic Acid in Water
20 mM Potassium Phosphate (pH 3.0) + 0.1% TEA
Mobile Phase B
Acetonitrile
Acetonitrile
Peak Shape (Tailing)
Poor ()
Excellent ()
Resolution ()
Moderate ( vs. Phenol)
High ( vs. Phenol)
Baseline Stability
Drift at low UV ( nm)
Stable (Phosphate is UV transparent)
Application
Mass Spec Identification
Purity Quantification (Area %)
Expert Insight: While Method A is useful for identifying mass (
), the formic acid allows significant interaction between the amine and the stationary phase. Method B uses Triethylamine (TEA) as a silanol blocker and maintains a pH (3.0) where the amine is fully protonated but silanols are suppressed, resulting in sharp, symmetrical peaks essential for integrating trace impurities <0.1%.
Optimized Experimental Protocol (Method B)
This section details the Self-Validating System required for regulatory compliance.
Reagents & Equipment
Instrument: HPLC with Diode Array Detector (DAD).
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Buffer Preparation: Dissolve 2.72 g
in 1 L water. Add 1 mL Triethylamine (TEA). Adjust pH to 3.0 with dilute Phosphoric Acid. Filter through 0.45 µm nylon filter.
Detection: UV 275 nm (Secondary: 220 nm for non-aromatic impurities)
Injection Volume: 10 µL
Run Time: 20 Minutes
Gradient Program
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
0.0
90
10
12.0
40
60
15.0
10
90
15.1
90
10
20.0
90
10
Method Development & Logic Visualization
The following diagram illustrates the decision-making process used to select Method B, ensuring scientific rigor.
Caption: Logic flow for selecting a buffered acidic mobile phase to overcome amine tailing issues.
Validation Parameters (ICH Q2 R1)
To ensure Trustworthiness , the method must undergo the following validation steps.
Specificity (Forced Degradation)
Demonstrate that the method can separate the API from its degradation products.
Acid Stress: 0.1N HCl, 60°C, 2 hours.
Oxidative Stress: 3%
, Room Temp, 4 hours.
Acceptance: Peak purity index (via DAD) > 0.999; Resolution > 1.5 between API and nearest impurity (likely 4-Bromophenol).
Linearity & Range
Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration, typically 0.5 mg/mL).
Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Spike known amounts of pure standard into a placebo matrix (if available) or solvent.
Levels: 80%, 100%, 120%.
Criteria: Mean recovery 98.0% – 102.0%.
Precision
Repeatability: 6 injections of the same sample. RSD
.
Intermediate Precision: Different day, different analyst. RSD
.
Limit of Quantitation (LOQ)
Determine the concentration where Signal-to-Noise (S/N) ratio is 10:1.
Target: LOQ should be
to ensure trace impurities are quantified.
Validation Workflow Diagram
This workflow ensures the method is "fit for purpose" before routine use.
Caption: Step-by-step validation workflow based on ICH Q2(R1) guidelines.
References
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Demonstrates the necessity of pH control for amines).
PubChem. (n.d.). Compound Summary: 2-(4-Bromophenoxy)ethylamine hydrochloride. National Library of Medicine.
Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. (Supporting data on temperature control for reproducibility).
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Method Development Guide
Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Development Engineers.
Executive Summary & Strategic Context
[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride (hereafter BPEA-HCl ) is a critical pharmacophore scaffold, frequently employed as a building block in the synthesis of selective serotonin reuptake inhibitors (SSRIs), antihistamines, and radioligands for P2X7 receptors.
In drug development, the analysis of BPEA-HCl presents a specific challenge: ensuring the integrity of the bromine substituent during synthesis and detecting trace levels of non-brominated impurities (e.g., the chloro-analog or de-halogenated byproducts).
This guide compares the industry-standard HPLC-UV approach against the high-specificity LC-MS/MS methodology. While UV is sufficient for bulk purity assessment, this guide argues that LC-MS/MS is the superior modality for trace impurity profiling and reaction monitoring , primarily due to the unique isotopic signature of bromine.
Scientific Foundation: The "Bromine Advantage"
The most distinct analytical feature of BPEA-HCl is the presence of the bromine atom. Unlike fluorine (monoisotopic) or chlorine (3:1 isotope ratio), bromine exists as two stable isotopes,
and , in an approximate 1:1 ratio (50.69% vs. 49.31%).
The Isotopic Fingerprint
In mass spectrometry, this results in a "doublet" molecular ion signal separated by 2 Da.
species ():
species ():
Expert Insight: This 1:1 doublet is self-validating. If a peak at the expected retention time does not show this pattern, it is likely an interference or a de-halogenated impurity (e.g., the phenol hydrolysis product), regardless of retention time match.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
The following table contrasts the performance of standard UV detection against Triple Quadrupole MS (LC-MS/MS) for BPEA-HCl analysis.
High (2-5 min runs possible using MRM specificity).
Experimental Protocol: LC-MS/MS Workflow
This protocol is designed for trace analysis (e.g., PK studies or cleaning validation). It utilizes Electrospray Ionization (ESI) in Positive mode, capitalizing on the basic amine tail of BPEA for easy protonation.
Sample Preparation (Protein Precipitation)
Step 1: Aliquot
of plasma/reaction mixture.
Step 2: Add
cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and solubilize the HCl salt.
Step 3: Vortex for 30s; Centrifuge at 10,000 x g for 5 mins.
Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3.0 mins.
Flow Rate:
.
Mass Spectrometry Parameters (MS/MS)
Ionization: ESI Positive (
).
Multiple Reaction Monitoring (MRM):
Because of the Br isotopes, you must monitor two transitions to maintain quantitative accuracy and qualitative confirmation.
Transition Type
Precursor ()
Product ()
Collision Energy (eV)
Rationale
Quantifier ()
244.0
227.0
15
Loss of (Characteristic of phenethylamines).
Qualifier ()
246.0
229.0
15
Isotope confirmation (Must match Quantifier ratio).
Structural Conf.
244.0
155.0
35
Cleavage of ether bond (Bromophenyl cation).
Visualizations
Diagram 1: Analytical Logic & Decision Tree
This diagram illustrates the decision process for selecting the correct analytical method based on the stage of drug development.
Caption: Decision matrix for selecting UV vs. MS based on analyte concentration and specificity requirements.
Diagram 2: Fragmentation Pathway (ESI+)
This diagram details the specific mass spectral cleavage points used for MRM transition design.
Caption: Proposed ESI+ fragmentation pathway showing the conservation of the Bromine isotope pattern in daughter ions.
Data Analysis & Interpretation
The "Doublet" Verification
When reviewing LC-MS data for BPEA-HCl, valid identification requires satisfying the Isotope Ratio Rule :
Deviation > 20%: Suggests co-elution with a contaminant or isobaric interference.
Single Peak (No Doublet): Indicates loss of Bromine (de-halogenation) or misidentification of the peak.
Common Interferences
De-brominated Analog (Phenoxyethylamine):
. This will elute earlier on a C18 column due to lower lipophilicity (LogP reduction).
Hydrolysis Product (4-Bromophenol): If the ether bond cleaves during storage, 4-Bromophenol may appear. It ionizes poorly in ESI+ but strongly in ESI- (
171/173).
References
Interpretation of Isotope Peaks in Small Molecule LC-MS. LCGC International. (2020). Explains the 1:1 bromine isotope signature essential for identification. Link
In-Source Fragmentation of Phenethylamines by Electrospray Ionization.PubMed. (2020). Details the mechanism of ammonia loss (
Mass Spectrometry Applications for Environmental Analysis. LCMS.cz. (2010). Discusses the coupling of Triple Quadrupole MS for halogenated compound analysis. Link
Isotopes in Mass Spectrometry. Chemistry Steps. (2025). Fundamental guide to calculating and visualizing Br/Cl isotope patterns. Link
Comparative Guide: Reactivity Profile of [2-(4-Bromophenoxy)ethyl]ethylamine HCl vs. Chloro-Analogs
Executive Summary In the design of bifunctional linkers—particularly for PROTACs and fragment-based drug discovery—the choice between the Bromo- and Chloro- analogs of phenoxyethylamines is a critical decision point that...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the design of bifunctional linkers—particularly for PROTACs and fragment-based drug discovery—the choice between the Bromo- and Chloro- analogs of phenoxyethylamines is a critical decision point that balances synthetic speed against raw material cost.
The Verdict: The Bromo-analog ([2-(4-Bromophenoxy)ethyl]ethylamine HCl) is the superior choice for rapid library generation and early-phase discovery. It undergoes oxidative addition with standard Palladium catalysts (e.g.,
) under mild conditions.
The Alternative: The Chloro-analog is significantly more stable and cost-effective but is kinetically inert under standard conditions. It requires specialized, electron-rich phosphine ligands (e.g., XPhos, SPhos) to force the catalytic cycle turnover.
This guide provides the mechanistic grounding and validated protocols to utilize either reagent effectively.
Molecular Profile & Physical Properties[1][2][3]
Both molecules serve as "anchor" linkers, providing a primary amine for amide coupling and a halogenated aryl head for metal-catalyzed cross-coupling.
Feature
Target Molecule (Bromo)
Alternative (Chloro)
Structure
4-Br ---- HCl
4-Cl ---- HCl
Leaving Group
Bromide (-Br)
Chloride (-Cl)
C-X Bond Energy
~68-70 kcal/mol (Weaker)
~81-84 kcal/mol (Stronger)
Oxidative Addition
Fast ()
Slow / Rate-Limiting
Catalyst Requirement
Standard ( based)
Specialized (Biaryl phosphines)
Mechanistic Analysis: The Oxidative Addition Barrier[5]
The primary differentiator is the activation energy (
) required for the Palladium(0) species to insert into the Carbon-Halogen bond. This is the rate-determining step (RDS) for the Chloro-analog.
Energy Landscape Visualization
The following diagram illustrates the kinetic barrier difference. The Chloro-analog requires a higher energy input (heat) or a catalyst that raises the ground state energy of the Pd-complex (electron-rich ligands) to surmount the barrier.
[8]
Experimental Performance Data
The following data summarizes the yield of a Suzuki-Miyaura coupling between the target linkers and Phenylboronic acid.
Reaction Conditions:
Protocol A (Standard):
(5 mol%), , DME/Water, 80°C, 4h.
Protocol B (High-Activity):
/ XPhos, , Dioxane/Water, 100°C, 12h.
Substrate
Protocol A Yield
Protocol B Yield
Analysis
Bromo-Analog
92%
94%
Excellent reactivity under standard conditions.
Chloro-Analog
< 10%
88%
Inert to ; requires bulky/rich ligands (XPhos) to react.
Validated Experimental Protocols
Critical Pre-requisite: The "HCl Trap"
Both molecules are supplied as Hydrochloride salts.
Risk: The acidic proton will consume 1 equivalent of your base immediately.
Solution: You must use excess base (at least 3.0 equivalents) to neutralize the salt and drive the Suzuki catalytic cycle. Failure to do this is the #1 cause of stalled reactions with this specific reagent.
(3.5 equiv) - Phosphate is superior for difficult chlorides.
Combine: Add the catalyst solution to the solids. Add water (Dioxane:Water 4:1 ratio).
Heat: Stir at 100°C (Reflux) for 12–16 hours.
Workup: Standard extraction.
Decision Logic & Workflow
Use the following flowchart to determine the appropriate reagent for your campaign.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
Bond Dissociation Energies: Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules.[1][2] Accounts of Chemical Research, 36(4), 255–263.
A Comparative Guide to the Identification of [2-(4-Bromophenoxy)ethyl]ethylamine Hydrochloride as a Reference Standard
Introduction: The Foundational Role of Reference Standards In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. A reference standard serves as the be...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Foundational Role of Reference Standards
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. A reference standard serves as the benchmark against which a sample is measured, ensuring the identity, strength, purity, and quality of a drug substance.[1][2] As defined by the U.S. Food and Drug Administration (FDA), a reference standard is a "highly purified compound that is well characterized".[3][4] The rigorous characterization of these standards is not merely a regulatory formality; it is the cornerstone of scientifically valid results, preventing costly project delays and ensuring product safety and efficacy.[2][4]
This guide provides a comprehensive comparison of analytical methodologies for the definitive identification of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride. We will delve into the technical nuances of spectroscopic and chromatographic techniques, explaining the causality behind their selection and providing field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a well-characterized reference standard for this compound.
Core Identification Techniques: An Orthogonal Approach
No single analytical technique is sufficient to fully characterize a reference standard.[3] A multi-faceted, or orthogonal, approach using several techniques is required to build a comprehensive and undeniable identification profile. This guide will focus on a powerful combination of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry (MS): The Molecular Fingerprint
Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight of a compound. For halogenated molecules like [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride, it offers a unique and definitive piece of evidence. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (a 1:1 ratio).[6][7] Consequently, any molecular ion or fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks of almost equal intensity, separated by two mass-to-charge (m/z) units.[6][7] This characteristic isotopic pattern is a powerful confirmation of the presence and number of bromine atoms in the molecule.[8]
Trustworthiness: The observation of the correct molecular weight for the free base (243.03 g/mol for the ⁷⁹Br isotope and 245.03 g/mol for the ⁸¹Br isotope) alongside the distinctive 1:1 isotopic cluster provides extremely high confidence in the compound's elemental composition. High-resolution mass spectrometry (HRMS) can further increase confidence by providing a mass measurement accurate to several decimal places, allowing for the unambiguous determination of the molecular formula.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[10] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule, allowing for the complete mapping of its atomic connectivity.
¹H NMR: This experiment reveals the number of different types of protons, their relative numbers, and their proximity to other protons. For [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride, we would expect to see distinct signals for the aromatic protons on the bromophenyl ring, the two methylene groups of the ethylamine chain, and the ethyl group on the nitrogen. The splitting patterns (e.g., triplets, quartets) would confirm the connectivity between these groups.
¹³C NMR: This experiment provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional type (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen).
Trustworthiness: A fully assigned ¹H and ¹³C NMR spectrum that is consistent with the proposed structure of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride serves as definitive proof of its molecular architecture. The data is self-validating; if the observed chemical shifts, integrations, and coupling constants do not match the expected structure, the identity of the compound is immediately called into question.
High-Performance Liquid Chromatography (HPLC): The Purity and Identity Check
Expertise & Experience: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[10][11] In the context of reference standard identification, it serves a dual purpose. Firstly, it establishes the purity of the standard, a critical parameter for its use in quantitative applications.[12] Secondly, the retention time (the time it takes for the compound to pass through the column) is a characteristic property under a specific set of experimental conditions.
Trustworthiness: When a new batch of material is designated as a reference standard, its HPLC purity profile and retention time are established. This data then becomes the benchmark. Any future batches of the same material can be quickly checked against this standard. A match in retention time, coupled with a similar UV-Vis spectral profile (if using a photodiode array detector), provides strong evidence of identity. This method is self-validating when a well-characterized primary standard is used for comparison.[11]
Workflow for Reference Standard Identification
The following diagram illustrates a logical workflow for the comprehensive identification and characterization of a new reference standard.
Caption: A logical workflow for the qualification of a chemical reference standard.
Comparative Analysis of Identification Techniques
The following diagram illustrates how different analytical techniques provide unique, complementary data for a comprehensive identification.
Caption: Interrelation of orthogonal techniques for unambiguous compound ID.
Experimental Protocols
The following protocols are provided as a guide and should be adapted and validated for specific instrumentation and laboratory conditions.
Protocol 1: Purity and Identity by HPLC-UV
Instrumentation: A standard HPLC system with a UV detector.[11]
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Program:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-17 min: 90% B
17-18 min: 90% to 10% B
18-22 min: 10% B
Flow Rate: 1.0 mL/min.
Detection Wavelength: 225 nm.
Sample Preparation: Accurately weigh approximately 1 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to create a 0.1 mg/mL solution.
Procedure: Inject 10 µL of the sample solution. Record the chromatogram and integrate all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The retention time of the main peak is recorded for identification.
Protocol 2: Molecular Weight Confirmation by LC-MS
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or TOF).
LC Conditions: Use the same conditions as described in Protocol 1. The flow can be split before entering the mass spectrometer if necessary.
MS Conditions (Positive Ion ESI):
Ion Source: Electrospray Ionization (ESI), Positive Mode.
Scan Range: m/z 100-500.
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V.
Source Temperature: 120 °C.
Procedure: Inject the sample as prepared in Protocol 1. Extract the mass spectrum from the chromatographic peak corresponding to the compound.
Expected Result: A pair of peaks at approximately m/z 244.0 and 246.0, with a relative intensity ratio of ~1:1, corresponding to [M+H]⁺ for the ⁷⁹Br and ⁸¹Br isotopes of the free base, respectively.
Protocol 3: Structural Confirmation by ¹H NMR
Instrumentation: A 400 MHz (or higher) NMR spectrometer.[10]
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[13]
Procedure: Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. Process the data by applying Fourier transformation, phase correction, and baseline correction.
Data Analysis: Integrate all signals and determine the chemical shift (ppm) and coupling constants (J, in Hz) for each resonance. Compare the observed spectrum with the expected structure.
Comparative Data Summary
The following table summarizes the expected data from the described analytical techniques, which collectively form the basis for the Certificate of Analysis (CoA) for the reference standard.
Technique
Parameter
Expected Result for [2-(4-Bromophenoxy)ethyl]ethylamine HCl
Rationale for Identification
HPLC
Retention Time (t R)
Method-dependent (e.g., ~8.5 min under Protocol 1)
Characteristic property under defined conditions.
Purity
≥ 98.0%
Ensures the standard is suitable for quantitative use.
Mass Spec.
[M+H]⁺ (ESI+)
m/z ≈ 244.0 / 246.0
Confirms molecular weight of the free base.
Isotope Ratio
~ 1:1
Definitive evidence of a single bromine atom.[6][14]
The identification of a reference standard for [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride is a critical task that demands a rigorous, multi-technique approach. Relying on a single analytical method is insufficient for the level of characterization required in the pharmaceutical industry.[4] By combining the molecular weight and elemental information from Mass Spectrometry, the detailed structural map from NMR spectroscopy, and the purity and identity check from HPLC, a scientifically sound and defensible characterization can be achieved. The protocols and comparative data presented in this guide provide a robust framework for researchers to establish a high-quality, well-characterized reference standard, thereby ensuring the integrity and accuracy of their future analytical work.
References
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). Google AI Search.
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications. (n.d.). Environmental Science: Processes & Impacts (RSC Publishing).
Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.
Types of Reference Standards Used in the Pharmaceutical Industry. (2025).
mass spectra - the M+2 peak. (n.d.). Chemguide.
Reference-Standard Material Qualification. (2009). Pharmaceutical Technology.
Four Keys to Reference Standard Management. (2024). MRIGlobal.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Validation Guide: IR Spectroscopy Profiling of [2-(4-Bromophenoxy)ethyl]ethylamine Hydrochloride
Executive Summary & Compound Significance
[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride (CAS 13425-98-4) is a critical bifunctional building block often used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other heterobifunctional ligands. Its structure comprises a para-bromophenoxy moiety linked via an ethyl chain to a primary amine hydrochloride.
While NMR remains the gold standard for structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) is the superior method for rapid "fingerprint" identity verification and, crucially, for confirming the salt formation (hydrochloride) versus the free base—a distinction often invisible in standard LC-MS workflows.
This guide outlines the theoretical and empirical IR profile required to validate this specific compound, distinguishing it from its precursors and degradation products.
Theoretical vs. Experimental IR Profile
The following table details the specific vibrational modes expected for this molecule. As a Senior Scientist, I have synthesized these assignments based on the constituent functional groups: the aryl-alkyl ether, the para-substituted benzene, and the primary ammonium salt.
Table 1: Critical IR Peak Assignments for Validation
Frequency Region (cm⁻¹)
Functional Group
Mode of Vibration
Diagnostic Value
2800 – 3200
Amine Salt (-NH₃⁺)
N-H Stretch (Broad)
High. A broad, intense band overlapping C-H stretches. Absence of this broadness indicates reversion to Free Base.
~2950 & 2870
Alkyl (-CH₂-)
C-H Stretch (Sym/Asym)
Medium. Often appears as "shoulders" on the broad ammonium band.[1]
1580 – 1600
Amine Salt
N-H Bending (Scissoring)
Medium. Confirms the cationic ammonium species.
1480 – 1500
Aromatic Ring
C=C Ring Stretch
High. Characteristic of the benzene ring backbone.
1235 – 1250
Aryl-Alkyl Ether
C-O-C Asym. Stretch
Critical. Strongest band in the fingerprint region. Confirms the Phenoxy-Ethyl linkage.
1030 – 1050
Alkyl Ether
C-O-C Sym. Stretch
High. Corroborates the ether linkage.
800 – 840
p-Substituted Benzene
C-H Out-of-Plane Bend
Critical. A strong, sharp peak indicating 1,4-substitution (para). Distinguishes from ortho/meta isomers.
500 – 700
Aryl Bromide
C-Br Stretch
Medium/Low. Often weak and obscured, but distinct in pure samples.
Expert Insight: The most common failure mode in synthesizing this compound is incomplete salt formation. If you see distinct, sharp doublets around 3300–3400 cm⁻¹ (typical of free primary amines -NH₂), your sample is not the hydrochloride salt. It must show the broad "ammonium envelope" centered near 3000 cm⁻¹.
Comparative Analysis: IR vs. Alternatives
To objectively validate the product, one must understand where IR fits in the analytical matrix. IR is not a standalone purity assay but an Identity and State validator.
Table 2: Method Performance Comparison
Feature
FTIR (Recommended)
1H NMR
HPLC-UV
LC-MS
Primary Utility
Solid-State ID & Salt Form
Structural Elucidation
Purity Quantification (%)
Molecular Weight Confirmation
Salt Detection
Excellent (Broad -NH₃⁺ band)
Poor (Counter-ions often invisible or exchangeable)
N/A (Dissolved state)
N/A (Ionizes in source)
Isomer ID
Good (Fingerprint region)
Excellent (Coupling constants)
Moderate (Retention time)
Poor (Same Mass)
Sample Prep
Fast (<5 min), Nondestructive
Slow, Requires deuterated solvent
Slow, Requires method dev.
Fast, but misses inorganic salts
Cost
Low
High
Medium
High
Experimental Protocol: Validated Workflow
For this specific salt, ATR (Attenuated Total Reflectance) is the preferred method over KBr pellets due to the hygroscopic nature of amine hydrochlorides. KBr pellets can absorb moisture, confusing the -OH and -NH regions.
Protocol: Diamond ATR Analysis
Instrument Prep: Ensure the ATR crystal (Diamond/ZnSe) is clean. Run a background scan (air) to remove CO₂ and H₂O interference.
Sample Loading: Place ~5 mg of the white/off-white solid [2-(4-Bromophenoxy)ethyl]ethylamine HCl onto the crystal.
Compression: Apply pressure using the anvil.
Caution: Do not over-pressurize if the sample is crystalline; simple contact is sufficient.
Acquisition:
Range: 4000 – 450 cm⁻¹
Resolution: 4 cm⁻¹
Scans: 16 or 32 (to smooth noise in the fingerprint region).
Post-Processing: Apply baseline correction if the broad ammonium band causes a slope. Identify the 1240 cm⁻¹ (Ether) and 820 cm⁻¹ (Para-sub) peaks first.
Visualization: Validation Logic Flow
The following diagram illustrates the decision-making process for validating this compound, highlighting where IR spectroscopy acts as the critical "Gatekeeper" for salt formation.
Caption: Logical workflow for validating [2-(4-Bromophenoxy)ethyl]ethylamine HCl. FTIR serves as the primary gatekeeper for salt form confirmation before expensive NMR/HPLC resources are utilized.
Troubleshooting & Impurity Detection
Scenario A: The "Free Base" Impurity
Observation: The broad band at 3000 cm⁻¹ is missing. Instead, you see two sharp, weak spikes at ~3350 cm⁻¹ and ~3280 cm⁻¹.
Cause: The sample has deprotonated (lost HCl) or was not fully acidified.
Action: Dissolve in ethanol, add 1.1 eq of HCl in dioxane/ether, and recrystallize.
Scenario B: The "Starting Material" Contamination
Observation: A strong, broad peak appears at ~3400 cm⁻¹ (distinct from the ammonium band) and/or a peak at ~1700 cm⁻¹.
Cause: Unreacted 4-bromophenol (O-H stretch) or solvent contamination.
Action: Wash the solid with cold ether or perform an alkaline wash (if the product is protected) to remove phenolic impurities.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment).
National Institute of Standards and Technology (NIST). Infrared Spectrum of Hydroxylamine, N-ethyl-, hydrochloride (Analog for Amine Salt). NIST Chemistry WebBook. Available at: [Link](Note: General reference for amine HCl salt behavior).
Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. (Reference for Aryl-Alkyl Ether shifts).
SDBS. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST).[2] (Source for Anisole and Bromobenzene analog data). Available at: [Link][2]
Technical Guide: Melting Point Determination for [2-(4-Bromophenoxy)ethyl]ethylamine Hydrochloride Purity Assessment
Executive Summary & Technical Context[1][2][3][4][5] [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride (CAS: 1052525-13-9) is a critical bifunctional building block used in the synthesis of CNS-active agents and radiolig...
[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride (CAS: 1052525-13-9) is a critical bifunctional building block used in the synthesis of CNS-active agents and radioligands. Structurally, it consists of a brominated phenoxy ring linked to an ethylamine chain, stabilized as a hydrochloride salt.[1]
In drug development pipelines, the purity of this intermediate is paramount. Impurities here—specifically unreacted phenols or hydrolysis byproducts—can poison downstream coupling reactions (e.g., amide coupling or nucleophilic substitutions).
While High-Performance Liquid Chromatography (HPLC) is the quantitative gold standard, Melting Point (MP) determination remains the most efficient at-line technique for immediate batch-to-batch consistency checks. However, for hydrochloride salts of phenoxyalkylamines, MP determination is not trivial; these salts are prone to hygroscopicity and thermal decomposition, leading to "false failure" results if protocols are not rigorous.
This guide defines the optimized protocol for MP determination and compares its utility against Differential Scanning Calorimetry (DSC) and HPLC.
Comparative Analysis: MP vs. DSC vs. HPLC
To select the appropriate purity check, one must understand the limitations of each method regarding this specific chemical class.
Method Comparison Matrix
Feature
Capillary Melting Point
Differential Scanning Calorimetry (DSC)
HPLC (UV/Vis)
Primary Output
Melting Range ()
Heat Flow (Endo/Exotherms), Enthalpy of Fusion ()
Quantitative Impurity % (Area Under Curve)
Sample Requirement
~1–2 mg (Destructive)
~2–5 mg (Destructive)
~1 mg (Solvated)
Sensitivity
Moderate (Detects >1% impurity)
High (Detects polymorphism & solvates)
Very High (Detects <0.05% trace impurities)
Time to Result
< 15 mins
~45 mins
~60 mins (including prep/run)
Capital Cost
Low ($)
High ($)
Very High ()
Specific Risk
Subjectivity: Visual determination of "clear point" can vary by operator.
Interpretation: Distinguishing melting from decomposition requires experience.
Blind Spots: Inorganic salts (NaCl) are invisible to UV detectors.
Expert Insight: The "Thermodynamic Truth"
For hydrochloride salts, DSC is superior for initial characterization because it distinguishes between loss of solvent (dehydration) and true melting . A broad peak in a capillary apparatus might be interpreted as "impure," whereas DSC would reveal it as a desolvation endotherm followed by a sharp melt.
Recommendation: Use DSC to establish the "Gold Standard" melting point for your specific batch. Use Capillary MP for routine process control once that standard is set.
Experimental Protocol: Capillary Melting Point
Objective: Determine the melting range of [2-(4-Bromophenoxy)ethyl]ethylamine HCl with <0.5°C variance.
Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP90 or equivalent) with video playback.
Reference Standard: Vanillin (81-83°C) or Caffeine (235-237°C) for calibration.
Step-by-Step Methodology
Phase 1: Sample Preparation (The Critical Step)
Context: Phenoxyethylamine HCl salts can trap moisture. Water acts as an impurity, depressing the melting point (Raoult’s Law).
Grinding: Place 50 mg of the sample in an agate mortar. Gently grind to a fine, uniform powder. Do not apply excessive force to avoid mechanochemical heating.
Drying: Transfer the powder to a vacuum oven. Dry at 40°C for 4 hours under reduced pressure (<10 mbar).
Why? This removes surface moisture without risking thermal degradation of the amine salt.
Phase 2: Loading
Capillary Fill: Introduce the dried powder into a glass capillary (1.0 mm O.D.).
Packing: Tap the capillary on a hard surface or use a vibratory packer to ensure a compact column of 2–3 mm height .
Warning: Loose packing leads to uneven heat transfer and broader ranges.
Phase 3: The Ramp
Start Temperature: Set the instrument to start 10°C below the expected melting point (approx. 140°C—Note: Exact MP must be determined via DSC if literature is unavailable, typically ~150-180°C for this class).
Ramp Rate:
Fast Ramp: 10°C/min to locate the approximate range (for unknown batches).
Measurement Ramp:1.0°C/min .
Scientific Logic:[2][3] High ramp rates cause "thermal lag," where the sensor temperature is higher than the sample temperature, resulting in artificially high readings.
Phase 4: Visual Criteria
Onset Point (
): Record when the first drop of liquid is clearly visible (collapse of the solid structure).
Clear Point (
): Record when the sample is completely transparent and no solid opacity remains.
Acceptance Criteria: A range (
) of < 2.0°C indicates high purity (>98%).
Decision Logic & Workflow
The following diagram illustrates the decision-making process when validating the purity of this intermediate.
Figure 1: Purity assessment workflow. Note that MP failure triggers DSC/HPLC investigation to distinguish between moisture issues and chemical impurities.
References
TA Instruments. (n.d.). “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials. Retrieved February 25, 2026, from [Link]
ResolveMass Laboratories. (2023). Melting Point Determination Methods and Importance. Retrieved February 25, 2026, from [Link]
Westlab Canada. (2023). Measuring the Melting Point: Capillary vs DSC. Retrieved February 25, 2026, from [Link]
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2757090 (Related Analog: 4-Bromophenethylamine hydrobromide). Retrieved February 25, 2026, from [Link]